molecular formula C17H19NO3 B10971275 3-[(3-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(3-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10971275
M. Wt: 285.34 g/mol
InChI Key: KRSDANYPYVMUDV-UHFFFAOYSA-N
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Description

3-[(3-ETHYLANILINO)CARBONYL]BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-ETHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with 3-ethylaniline under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(3-ETHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ethylanilino group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-ETHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-ETHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-ETHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to the presence of the ethylanilino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

3-[(3-ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C17H19NO3/c1-2-10-4-3-5-13(8-10)18-16(19)14-11-6-7-12(9-11)15(14)17(20)21/h3-8,11-12,14-15H,2,9H2,1H3,(H,18,19)(H,20,21)

InChI Key

KRSDANYPYVMUDV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3

Origin of Product

United States

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